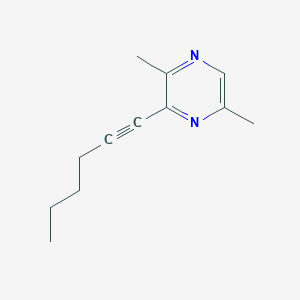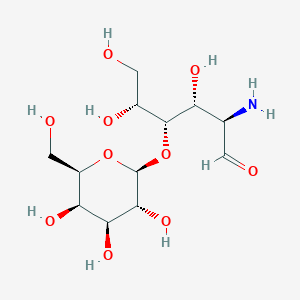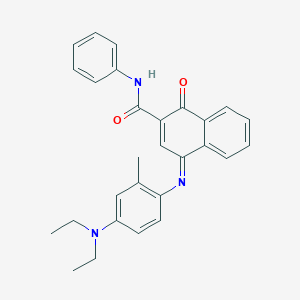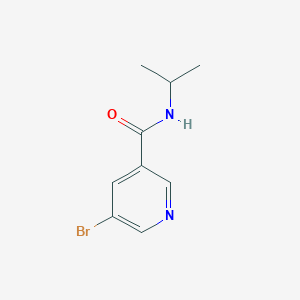
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is a chemical compound that belongs to the pyrazine family. It is a heterocyclic organic compound that contains a pyrazine ring. This compound is used in various scientific research applications due to its unique properties and structure.
Mécanisme D'action
The mechanism of action of 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is not well understood. However, it is believed that this compound interacts with various receptors in the body and affects their function.
Effets Biochimiques Et Physiologiques
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine in lab experiments include its unique structure and properties, its availability, and its ability to be easily synthesized. However, the limitations of using this compound include its potential toxicity and the need for proper handling and storage.
Orientations Futures
There are several future directions for the use of 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine in scientific research. One direction is the development of new materials for electronic and optical applications. Another direction is the use of this compound in the development of new drugs for various diseases. Additionally, this compound can be used in the development of new catalysts for various chemical reactions.
Méthodes De Synthèse
The synthesis of 3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is carried out by the reaction of 2,5-dimethylpyrazine with 1-bromo-1-hexyne in the presence of a palladium catalyst. The reaction yields the desired product in good yields.
Applications De Recherche Scientifique
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine is used in various scientific research applications. It is used as a ligand in the synthesis of various metal complexes. It is also used as a building block in the synthesis of various organic compounds. This compound has been used in the development of new materials for electronic and optical applications.
Propriétés
Numéro CAS |
109191-81-3 |
|---|---|
Nom du produit |
3-(Hex-1-YN-1-YL)-2,5-dimethylpyrazine |
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-hex-1-ynyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C12H16N2/c1-4-5-6-7-8-12-11(3)13-9-10(2)14-12/h9H,4-6H2,1-3H3 |
Clé InChI |
TXRSNNFYBGECLH-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1=NC(=CN=C1C)C |
SMILES canonique |
CCCCC#CC1=NC(=CN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)




![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

